molecular formula C8H18Cl2N2 B2675339 1,7-Diazabicyclo[4.3.1]decane dihydrochloride CAS No. 2228571-08-0

1,7-Diazabicyclo[4.3.1]decane dihydrochloride

Cat. No.: B2675339
CAS No.: 2228571-08-0
M. Wt: 213.15
InChI Key: IPNGLGKLKZXRTM-UHFFFAOYSA-N
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Description

1,7-Diazabicyclo[4.3.1]decane dihydrochloride is a bicyclic organic compound with the molecular formula C8H16N2.2HCl. It is a derivative of diazabicyclo[4.3.1]decane, a structure known for its rigidity and stability. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-diazabicyclo[4.3.1]decane dihydrochloride typically involves the reaction of a suitable precursor with hydrochloric acid. One common method includes the nucleophilic addition of an amine to a tricarbonyl (tropone)iron complex, followed by Boc-protection of the secondary amine. This is followed by photochemical demetallation of the iron complex and an intramolecular Heck reaction .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,7-Diazabicyclo[4.3.1]decane dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include hydrochloric acid, bases, and various organic solvents. Reaction conditions often involve controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

1,7-Diazabicyclo[4.3.1]decane dihydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,7-diazabicyclo[4.3.1]decane dihydrochloride involves its interaction with specific molecular targets. It is known to inhibit FK506 binding proteins (FKBPs), which are involved in various cellular processes. By binding to these proteins, the compound can modulate their activity and affect downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,7-Diazabicyclo[4.3.1]decane dihydrochloride is unique due to its specific ring structure and the presence of two nitrogen atoms, which confer distinct chemical and biological properties. Its ability to inhibit FKBPs sets it apart from other similar compounds, making it a valuable tool in scientific research and potential therapeutic applications .

Properties

IUPAC Name

1,7-diazabicyclo[4.3.1]decane;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2.2ClH/c1-2-5-10-6-4-9-8(3-1)7-10;;/h8-9H,1-7H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPNGLGKLKZXRTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CCNC(C1)C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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